Scientific Field: Organic Chemistry
Summary of the Application: 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone.
Summary of the Application: 2-Fluorobenzoyl chloride has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester.
Scientific Field: Analytical Chemistry
Summary of the Application: 2-Fluorobenzoyl chloride has been used to develop a hollow-fiber liquid phase microextraction with in situ derivatization method coupled with HPLC-UV for the determination of metformin hydrochloride in biological fluids.
Results or Outcomes: The outcome of this method is the successful determination of metformin hydrochloride in biological fluids.
Scientific Field: Physical Chemistry
Summary of the Application: The gas phase molecular structures and conformational compositions of 2-Fluorobenzoyl chloride have been investigated using gas electron diffraction data.
Methods of Application: The method involves the use of gas electron diffraction to investigate the molecular structures and conformational compositions of 2-Fluorobenzoyl chloride.
Results or Outcomes: The results show that 2-Fluorobenzoyl chloride exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions.
Summary of the Application: 2-Fluorobenzoyl chloride can be used in the preparation of Ethyl (4-fluorobenzoyl)acetate.
Summary of the Application: 2-Fluorobenzoyl chloride may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts.
Results or Outcomes: The outcome of this reaction could be vigorous or explosive, indicating the reactive nature of 2-Fluorobenzoyl chloride.
2-Fluorobenzoyl chloride is an aromatic compound with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It appears as a colorless liquid and is characterized by its strong reactivity, particularly with moisture, which leads to the release of hydrogen chloride gas upon decomposition in water . This compound is known for its pungent odor and is classified as a hazardous material due to its corrosive properties, causing severe irritation to the skin, eyes, and respiratory system upon exposure .
2-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].
Several methods exist for synthesizing 2-fluorobenzoyl chloride:
2-Fluorobenzoyl chloride finds applications primarily in organic synthesis:
Interaction studies involving 2-fluorobenzoyl chloride typically focus on its reactivity with various nucleophiles. These studies help elucidate its role in synthetic pathways and its potential effects on biological systems. For instance:
Several compounds share structural similarities with 2-fluorobenzoyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Chloro-4-fluoro-3-methylbenzaldehyde | 1260764-27-9 | 0.71 |
2-Chloro-2',5'-Difluoroacetophenone | 60468-36-2 | 0.71 |
2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | 0.68 |
2-Bromo-6-fluorobenzoyl chloride | 1020718-20-0 | 0.64 |
What sets 2-fluorobenzoyl chloride apart from these similar compounds is its specific reactivity profile due to the presence of both a fluorine atom and a chlorine atom on the aromatic ring. This unique substitution pattern influences its behavior in
The most widely reported method for synthesizing 2-fluorobenzoyl chloride involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl₂). This approach leverages the electrophilic character of sulfur in SOCl₂ to facilitate acyl chloride formation.
Key parameters influencing yield and purity include:
The reaction proceeds via a two-step mechanism:
Benzotrichloride (C₆H₅CCl₃) derivatives serve as precursors for benzoyl chlorides. For 2-fluorobenzoyl chloride, hydrolysis of 2-fluorobenzotrichloride with water or 2-fluorobenzoic acid could theoretically yield the target compound [3]:
$$ \text{C₆H₄FCOCl} \leftarrow \text{C₆H₄FCCl₃} + \text{H₂O} $$
However, this route remains underexplored due to challenges in synthesizing fluorinated benzotrichlorides.
Phosphorus pentachloride (PCl₅) and oxalyl chloride [(COCl)₂] offer alternative chlorinating agents. Compared to SOCl₂, PCl₅ requires stringent anhydrous conditions and generates phosphoric acid byproducts, complicating purification [3]. Oxalyl chloride, while milder, necessitates catalytic dimethylformamide (DMF) for activation, introducing scalability concerns [6].
Oxidation of o-fluorotoluene to 2-fluorobenzoic acid followed by chlorination provides a two-step route:
Kinetic studies reveal that SOCl₂-mediated reactions follow second-order kinetics, with rate-limiting attack by the carboxylic acid on SOCl₂ [6]. Computational models highlight the role of fluorine’s electron-withdrawing effect in stabilizing intermediates, accelerating chlorination compared to non-fluorinated analogs [4].
Eliminating volatile solvents like benzene reduces environmental impact. Excess SOCl₂ acts as an in situ solvent, achieving 90% yield while simplifying product isolation [6].
While classical methods lack catalysts, recent work explores immobilized Lewis acids (e.g., ZnCl₂ on silica) to enhance reactivity. These systems enable catalyst reuse over five cycles without significant activity loss [4].
Corrosive;Irritant